6-Propoxy-1,2,3-benzothiadiazole
Description
Properties
CAS No. |
63226-45-9 |
|---|---|
Molecular Formula |
C9H10N2OS |
Molecular Weight |
194.26 g/mol |
IUPAC Name |
6-propoxy-1,2,3-benzothiadiazole |
InChI |
InChI=1S/C9H10N2OS/c1-2-5-12-7-3-4-8-9(6-7)13-11-10-8/h3-4,6H,2,5H2,1H3 |
InChI Key |
IZCUWYVPFJJMCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)N=NS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
| Compound | Substituent(s) | Position(s) | Melting Point (°C) | Synthesis Yield | Key Observations |
|---|---|---|---|---|---|
| 6-Propoxy-BTD | Propoxy | 6 | Not reported | Not reported | Predicted stability via steric optimization |
| 4-Bromo-BTD | Bromo | 4 | 80–81 | N/A | Higher mp due to symmetry |
| 5-Bromo-BTD | Bromo | 5 | 59–60 | N/A | Lower mp vs. 4-Bromo isomer |
| U-Methoxy-BTD | Methoxy | 7 (U*) | 61–62 | 29% | Moderate yield, steric hindrance |
Note: "U" denotes undefined position in original literature .
- Halogenated Derivatives : 4-Bromo-BTD (mp 80–81°C) and 5-Bromo-BTD (mp 59–60°C) demonstrate how substituent position affects crystallinity and stability. The 4-position bromine enhances symmetry, raising the melting point .
- Alkoxy Derivatives : Methoxy substitution at the 7-position (U-Methoxy-BTD) yields a lower-melting compound (61–62°C) with moderate synthetic efficiency (29% yield), likely due to steric challenges during alkylation .
Electronic and Steric Effects
- Steric Factors : Substituents at the 6-position (e.g., propoxy, butyl) optimize steric bulk, improving enzyme binding. Evidence suggests that even substituents with opposing electronic effects (e.g., nitro vs. methoxy) can enhance activity if steric parameters are favorable .
Q & A
Q. What advanced characterization techniques resolve ambiguities in polymer-dopant interactions?
- Methodological Answer : Pair grazing-incidence X-ray diffraction (GI-XRD) with conductive AFM to map dopant distribution and crystallinity. Synchrotron-based XPS identifies chemical states (e.g., N 1s shifts in F4TCNQ-doped systems). In operando spectroelectrochemistry correlates doping level with device performance .
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